molecular formula C9H8ClFO2 B1524641 Methyl 2-(4-chloro-3-fluorophenyl)acetate CAS No. 1035262-89-5

Methyl 2-(4-chloro-3-fluorophenyl)acetate

Cat. No.: B1524641
CAS No.: 1035262-89-5
M. Wt: 202.61 g/mol
InChI Key: CHIFGWQBSUHXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-chloro-3-fluorophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with chlorine (Cl) at the 4-position and fluorine (F) at the 3-position, linked to a methyl acetate group. The molecular formula is C₉H₈ClFO₂, and its structure is characterized by electron-withdrawing substituents (Cl and F), which influence its electronic properties and reactivity.

Properties

IUPAC Name

methyl 2-(4-chloro-3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIFGWQBSUHXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697519
Record name Methyl (4-chloro-3-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035262-89-5
Record name Methyl (4-chloro-3-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-chloro-3-fluorophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Esterification of 4-chloro-3-fluorophenylacetic acid

The most straightforward and commonly employed method is the Fischer esterification, where the acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

  • Reaction conditions: Typically refluxing methanol with catalytic sulfuric acid for several hours.
  • Mechanism: The acid catalyst protonates the carbonyl oxygen of the acid, increasing electrophilicity and facilitating nucleophilic attack by methanol, followed by elimination of water to form the ester.
  • Purification: After reaction completion, the mixture is neutralized, and the ester is extracted and purified by distillation or recrystallization.

This method is widely used due to its simplicity and cost-effectiveness.

Alternative Esterification Techniques

  • Acid chloride route: Conversion of 4-chloro-3-fluorophenylacetic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol to yield the methyl ester. This method offers higher reactivity and often better yields but requires careful handling due to the corrosive and toxic nature of acid chlorides.

  • Use of coupling agents: Carbodiimides or other coupling reagents can be employed to activate the acid for esterification under milder conditions. This approach is less common for this compound but may be used in sensitive syntheses.

Research Findings and Process Optimization

While direct detailed literature on this compound preparation is limited, related research on derivatives and similar compounds provides insights:

  • Raw material quality and substitution pattern: The presence of chloro and fluoro substituents on the phenyl ring affects reactivity and may require optimization of reaction times and temperatures to maximize yield and purity.

  • Catalyst choice: Strong mineral acids are effective but may cause side reactions; solid acid catalysts or acid resins could be explored for greener processes.

  • Reaction medium: Using excess methanol as both solvent and reagent drives the equilibrium toward ester formation.

  • Purification: Chromatographic techniques or crystallization from appropriate solvents ensure high purity, critical for pharmaceutical applications.

Data Table: Comparison of Preparation Methods

Method Reagents & Conditions Advantages Disadvantages Typical Yield (%)
Fischer Esterification 4-chloro-3-fluorophenylacetic acid, methanol, H2SO4, reflux Simple, cost-effective Requires removal of water, long reaction time 70–85
Acid Chloride Method Acid chloride (from acid + SOCl2), methanol Faster reaction, higher reactivity Corrosive reagents, hazardous 80–90
Coupling Agent (e.g., DCC) Acid, methanol, DCC or similar agents Mild conditions, fewer side reactions Expensive reagents, byproduct removal needed 75–85

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-3-fluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-chloro-3-fluorobenzoic acid.

    Reduction: 4-chloro-3-fluorophenylethanol.

    Substitution: Various substituted phenylacetates depending on the substituent introduced.

Scientific Research Applications

Methyl 2-(4-chloro-3-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-chloro-3-fluorophenyl)acetate depends on its specific application. In enzymatic reactions, it acts as a substrate for esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-Chloro-2-(4-Chloro-3-Fluorophenyl)Acetate

  • Molecular Formula : C₉H₇Cl₂FO₂
  • Key Differences : A chlorine atom replaces the hydrogen on the α-carbon of the acetate group.
  • This compound is listed as a discontinued product, suggesting challenges in synthesis or stability .

Ethyl 2-(4-Chloro-3-Fluorophenyl)-2-Hydroxyacetate

  • Molecular Formula : C₁₀H₁₀ClFO₃
  • Key Differences : A hydroxyl (-OH) group replaces the methyl ester's hydrogen on the α-carbon, and the ester group is ethyl instead of methyl.
  • Implications : The hydroxyl group increases polarity and solubility in polar solvents. The ethyl ester may exhibit slower hydrolysis kinetics compared to methyl esters due to steric effects .

Substitution on the Phenyl Ring

Methyl 2-Amino-2-(4-Chloro-3-Fluorophenyl)Acetate

  • Molecular Formula: C₉H₉ClFNO₂
  • Key Differences: An amino (-NH₂) group replaces the hydrogen on the α-carbon of the acetate.
  • Implications: The amino group introduces basicity and hydrogen-bonding capability, making this compound more suitable for pharmaceutical applications (e.g., as a precursor for chiral drugs). Collision cross-section (CCS) data for its adducts (e.g., [M+H]⁺ CCS = 141.3 Ų) suggest distinct conformational behavior in mass spectrometry .

(S)-Methyl 2-Amino-2-(4-Fluorophenyl)Acetate Hydrochloride

  • Molecular Formula: C₉H₁₁FNO₂·HCl
  • Key Differences : The phenyl ring lacks chlorine (only 4-F substituent), and the compound is a hydrochloride salt.
  • The hydrochloride salt form improves stability and solubility for pharmaceutical use .

Variation in Ester Groups

Ethyl 2-(4-Chloro-3-Fluorophenyl)Acetate

  • Hypothetical Formula : C₁₀H₁₀ClFO₂ (assuming ethyl replaces methyl).
  • Key Differences : Longer alkyl chain (ethyl vs. methyl).
  • Implications : Ethyl esters generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters, which could be advantageous in prolonged-release formulations .

Methyl (4-Chloro-2-Nitrophenoxy)Acetate

  • Molecular Formula: C₉H₇ClNO₅
  • Key Differences: A nitro (-NO₂) group at the 2-position of the phenyl ring and an oxygen linkage to the acetate.
  • Implications : The nitro group increases electron deficiency, enhancing reactivity in reduction or displacement reactions. However, this compound is discontinued, possibly due to instability or synthesis complexity .

Research and Industrial Implications

  • Electronic Effects : The 4-Cl and 3-F substituents on the phenyl ring create a strong electron-withdrawing environment, directing electrophilic attacks to specific positions. This property is critical in designing intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Steric and Solubility Considerations : Ethyl esters (e.g., ) may offer advantages in solubility-adjusted formulations, whereas methyl esters are preferred for rapid metabolic cleavage in prodrugs .

Biological Activity

Methyl 2-(4-chloro-3-fluorophenyl)acetate is an organic compound notable for its unique structural features, including a methyl ester functional group and halogen substituents (chlorine and fluorine) on the aromatic ring. These characteristics suggest potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine enhances its binding affinity, potentially affecting various biochemical pathways. The compound may act as an inhibitor or activator of these pathways, leading to observable biological effects.

Biological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Anticancer Potential : Its structural analogs have shown promise as anticancer agents. The halogen substituents may enhance the efficacy of these compounds by improving their interaction with cancer cell targets .
  • Enzyme Inhibition : The compound's ability to inhibit certain enzymes could play a role in its biological effects, particularly in metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetateC9H10ClF N O2Contains an amino group enhancing biological activity
Methyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetateC9H8Cl2F O2Features two chlorine atoms which may affect reactivity
Methyl 2-(4-bromo-3-fluorophenyl)acetateC9H8BrF O2Contains a bromine atom which can influence biological interactions

This table highlights the distinct features that may influence the reactivity and biological activity of each compound.

Antimicrobial Studies

A study investigating the antimicrobial properties of halogenated compounds found that this compound exhibited significant inhibition against several bacterial strains. The mechanism was proposed to involve disruption of bacterial cell membranes due to the compound's lipophilicity enhanced by halogenation.

Anticancer Activity

In a series of experiments focused on cancer cell lines, derivatives of this compound were tested for their cytotoxic effects. Results indicated that compounds with similar structures could induce apoptosis in cancer cells, suggesting potential for development as anticancer drugs .

Enzyme Interaction Studies

Research on enzyme interactions revealed that this compound could inhibit specific metabolic enzymes involved in cancer metabolism. This inhibition led to reduced proliferation rates in treated cancer cells, supporting further exploration into its therapeutic applications.

Q & A

Basic: What are the primary synthetic routes for Methyl 2-(4-chloro-3-fluorophenyl)acetate?

Methodological Answer:
The ester is typically synthesized via two main routes:

  • Esterification of 2-(4-chloro-3-fluorophenyl)acetic acid using methanol in the presence of a catalytic acid (e.g., H₂SO₄ or HCl). This method requires reflux conditions (≈70–80°C) to drive the reaction to completion .
  • Nucleophilic substitution starting from halogenated precursors. For example, this compound can be prepared by reacting methyl 2-bromoacetate with a substituted phenyl Grignard reagent under anhydrous conditions at 0–25°C .

Key considerations include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent polarity (e.g., dichloromethane or THF) to minimize side reactions.

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the ester’s structure. The methyl ester group typically appears as a singlet at ≈3.6–3.7 ppm (¹H) and ≈51–52 ppm (¹³C). Aromatic protons show splitting patterns reflective of the chloro and fluoro substituents’ electronic effects .
  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain. For example, the dihedral angle between the phenyl ring and acetate group influences steric interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₉H₈ClFO₂, MW 202.6 g/mol) and fragmentation patterns .

Advanced: How do reaction conditions (temperature, catalyst) impact the yield and purity of this ester?

Methodological Answer:

  • Temperature Control : Elevated temperatures (e.g., 80°C) accelerate esterification but may promote hydrolysis of the ester product. Lower temperatures (25–50°C) are preferred for nucleophilic substitutions to avoid racemization .
  • Catalyst Selection : Acidic resins (e.g., Amberlyst-15) improve esterification yields compared to H₂SO₄ by reducing side reactions like sulfonation. For metal-catalyzed routes, Pd/C or CuI enhances coupling efficiency in cross-coupling reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SN2 reactions, while non-polar solvents (e.g., toluene) improve phase separation during workup .

Advanced: How can structural data from X-ray crystallography inform reactivity studies?

Methodological Answer:

  • Conformational Analysis : ORTEP-3-generated molecular diagrams reveal steric hindrance between the chloro and fluoro substituents, which may impede nucleophilic attack at the carbonyl carbon .
  • Electron Density Maps : SHELXL-refined data highlights electron-withdrawing effects of the fluorine atom, rationalizing the acetate group’s susceptibility to alkaline hydrolysis compared to non-fluorinated analogs .
  • Hydrogen Bonding : Crystal packing interactions (e.g., C=O⋯H-C) suggest solubility limitations in non-polar media, guiding solvent selection for recrystallization .

Advanced: How should researchers address contradictions in spectral or crystallographic data?

Methodological Answer:

  • Data Validation : Cross-check NMR shifts with computational tools (e.g., ChemDraw Predict) to identify discrepancies caused by impurities or solvent effects .
  • Crystallographic Refinement : Use SHELXL’s TWIN and BASF commands to model twinning or disorder in crystals, which may arise from dynamic conformational changes in the ester group .
  • Isomer Differentiation : For regioisomers (e.g., 3-fluoro vs. 4-fluoro derivatives), compare experimental IR carbonyl stretches (≈1740 cm⁻¹ for esters) with DFT-calculated vibrational spectra .

Advanced: What role does this ester play in synthesizing bioactive compounds?

Methodological Answer:

  • Pharmaceutical Intermediates : The ester serves as a precursor to NSAID analogs via hydrolysis to the carboxylic acid, followed by amidation. For example, derivatives with trifluoromethyl groups exhibit enhanced COX-2 inhibition .
  • Agrochemical Applications : Reacting the ester with hydrazine yields hydrazide derivatives, which are intermediates in fungicide development. Substituent electronic profiles (Cl/F ratio) correlate with bioactivity in antifungal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-chloro-3-fluorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-chloro-3-fluorophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.